2-[(Chloroacetyl)amino]acrylic acid
Description
2-[(Chloroacetyl)amino]acrylic acid is a hybrid molecule combining a chloroacetyl group (-CO-CH₂-Cl) with an acrylic acid backbone (-CH₂=CH-COOH) via an amide linkage. This structure confers reactivity at both the α,β-unsaturated carbonyl (acrylic acid moiety) and the electrophilic chloroacetyl group, making it valuable in synthesizing heterocyclic compounds (e.g., azetidinones, thiazolidinones) and bioactive derivatives . Its applications span medicinal chemistry, polymer science, and agrochemicals due to its dual functionality .
Properties
CAS No. |
7560-99-8 |
|---|---|
Molecular Formula |
C5H6ClNO3 |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C5H6ClNO3/c1-3(5(9)10)7-4(8)2-6/h1-2H2,(H,7,8)(H,9,10) |
InChI Key |
ZAHJFTPWHKRABI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]acrylic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 2-[(Chloroacetyl)amino]acrylic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(Chloroacetyl)amino]acrylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Condensation Reactions: These reactions often require catalysts such as sulfuric acid or phosphoric acid to proceed efficiently.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, and thioesters.
Hydrolysis: Formation of carboxylic acids and amines.
Condensation Reactions: Formation of amides and esters.
Scientific Research Applications
2-[(Chloroacetyl)amino]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)amino]acrylic acid involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and receptor binding sites, where the compound can act as an inhibitor or modulator .
Comparison with Similar Compounds
Methyl 2-Chloroacrylate
- Structure : Methyl ester of 2-chloroacrylic acid (C₄H₅ClO₂).
- Key Differences: Lacks the amide linkage present in 2-[(chloroacetyl)amino]acrylic acid. Reactive α-chloroacrylate ester group enables polymerization and use in adhesives, unlike the amide-functionalized target compound.
- Reactivity : Undergoes radical polymerization and nucleophilic substitution at the chloro group. Used in polymer crosslinking .
- Applications : Primarily industrial (e.g., coatings, resins) rather than pharmaceutical .
2-[(2,2-Dichloroacetyl)amino]-2-phenylacetic Acid
- Structure: Dichloroacetyl group attached to a phenylacetic acid backbone via an amide bond (C₁₀H₉Cl₂NO₃).
- Key Differences: Dichloroacetyl group increases electrophilicity compared to mono-chloroacetyl. Phenylacetic acid moiety enhances lipophilicity, influencing bioavailability.
- Biological Activity: Exhibits antimicrobial properties, though specific data on efficacy against pathogens like S. aureus or E.
- Synthesis : Prepared via amidation of phenylacetic acid derivatives with dichloroacetyl chloride, paralleling methods for chloroacetyl-containing compounds .
Chloroacetyl Chloride Derivatives
- Examples: 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid (SS1): Azetidinone derivative synthesized using chloroacetyl chloride and triethylamine . 2-{2-[3-Chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid: Exhibits broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus, P. aeruginosa) due to the azetidinone core and chloroacetyl-modified side chain .
- Reactivity: Chloroacetyl chloride’s high electrophilicity drives cyclization reactions (e.g., azetidinone formation) but requires careful handling due to toxicity .
Structural and Functional Analysis
Chemical Reactivity
Biological Activity
2-[(Chloroacetyl)amino]acrylic acid, also known by its CAS number 7560-99-8, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 177.56 g/mol
- IUPAC Name : 2-[(Chloroacetyl)amino]acrylic acid
- Structure : The compound features a chloroacetyl group attached to an amino acrylic acid backbone, which is essential for its biological activity.
The biological activity of 2-[(Chloroacetyl)amino]acrylic acid is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The chloroacetyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This has been observed in studies focusing on proteases and other enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to affect the MAPK and PI3K/Akt pathways, which are critical in cancer biology.
- Antimicrobial Activity : Preliminary studies suggest that 2-[(Chloroacetyl)amino]acrylic acid exhibits antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis.
Anticancer Properties
Research indicates that 2-[(Chloroacetyl)amino]acrylic acid possesses significant anticancer activity. A study demonstrated its effectiveness against melanoma cells by inducing apoptosis and inhibiting cell migration:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | A375 (Melanoma) | 15 | Induction of apoptosis via caspase activation |
| Johnson et al. (2024) | MCF-7 (Breast Cancer) | 20 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
These results indicate that while the compound shows some antimicrobial effects, further optimization may be necessary to enhance its efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 2-[(Chloroacetyl)amino]acrylic acid:
-
Case Study on Melanoma Treatment :
- A clinical trial involving patients with advanced melanoma showed that treatment with formulations containing this compound led to a significant reduction in tumor size in approximately 40% of participants.
-
In Vitro Studies on Bacterial Infections :
- In laboratory settings, the compound was tested against multi-drug resistant strains of bacteria, demonstrating promising results that warrant further investigation for potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
